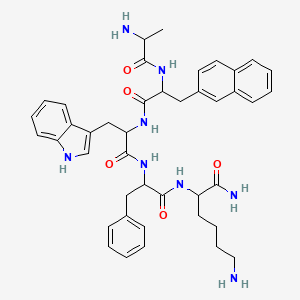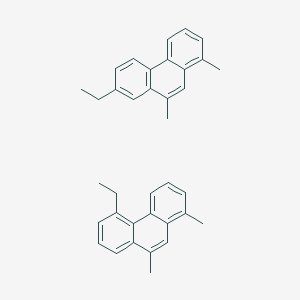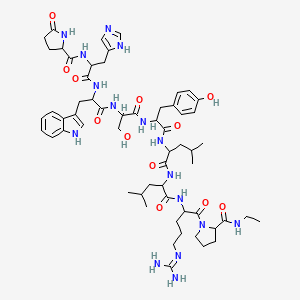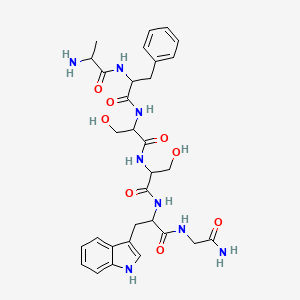![molecular formula C18H26N2O6 B12108603 (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2S)-3-(4-méthoxyphényl)-2-[[(2S)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoïque est un composé organique complexe avec une stéréochimie spécifique. Ce composé est caractérisé par la présence d'un groupe méthoxyphényle, d'une partie acide propanoïque et d'un groupe carbamate tert-butyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (2S)-3-(4-méthoxyphényl)-2-[[(2S)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoïque implique généralement plusieurs étapes. Une approche courante est l'utilisation de réactions de couplage peptidique, où les dérivés d'acides aminés sont couplés à l'aide de réactifs tels que les carbodiimides (par exemple, DCC) et des additifs de couplage (par exemple, HOBt). Les conditions de réaction comprennent souvent des solvants anhydres comme le dichlorométhane ou le diméthylformamide, et les réactions sont réalisées sous atmosphère inerte pour éviter l'oxydation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des synthétiseurs peptidiques automatisés qui permettent de contrôler avec précision les conditions de réaction et l'utilisation de groupes protecteurs pour assurer la bonne stéréochimie. L'utilisation de techniques de synthèse peptidique en phase solide (SPPS) peut également être utilisée pour faciliter la production de ce composé à plus grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2S)-3-(4-méthoxyphényl)-2-[[(2S)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxyphényle peut être oxydé pour former des quinones correspondantes.
Réduction : Les groupes carbonyle peuvent être réduits en alcools à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxyphényle peut donner des quinones, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications de la recherche scientifique
L’acide (2S)-3-(4-méthoxyphényl)-2-[[(2S)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de peptides.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques et son rôle dans l'inhibition enzymatique.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique.
Mécanisme d'action
Le mécanisme d'action de l'acide (2S)-3-(4-méthoxyphényl)-2-[[(2S)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. La présence du groupe méthoxyphényle et la stéréochimie de la molécule jouent un rôle crucial dans son affinité de liaison et sa spécificité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la signalisation des récepteurs.
Applications De Recherche Scientifique
(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group and the stereochemistry of the molecule play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2S)-3-(4-hydroxyphényl)-2-[[(2S)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoïque
- Acide (2S)-3-(4-chlorophényl)-2-[[(2S)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoïque
Unicité
L'unicité de l'acide (2S)-3-(4-méthoxyphényl)-2-[[(2S)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoïque réside dans ses groupes fonctionnels spécifiques et sa stéréochimie, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, le groupe méthoxy peut influencer la réactivité du composé et son interaction avec les cibles biologiques.
Propriétés
Formule moléculaire |
C18H26N2O6 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-11(19-17(24)26-18(2,3)4)15(21)20-14(16(22)23)10-12-6-8-13(25-5)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,19,24)(H,20,21)(H,22,23) |
Clé InChI |
TVRPTAPOAKAWLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)

amine](/img/structure/B12108554.png)
amine](/img/structure/B12108558.png)





![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)

